molecular formula C13H20N2O B1477750 1-(1-(4-Aminophenyl)piperidin-3-yl)ethan-1-ol CAS No. 2097997-11-8

1-(1-(4-Aminophenyl)piperidin-3-yl)ethan-1-ol

Cat. No.: B1477750
CAS No.: 2097997-11-8
M. Wt: 220.31 g/mol
InChI Key: ZOWURHCKYJJOEL-UHFFFAOYSA-N
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Description

1-(1-(4-Aminophenyl)piperidin-3-yl)ethan-1-ol is a chemical compound with the CAS No. 2097997-11-8. It is a product offered for research use and not for human use .


Synthesis Analysis

Piperidones, which are similar to the structure of this compound, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The synthesis of piperidone derivatives involves various catalysts and these piperidones possess diverse biological activities .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : Various synthesis methods have been developed for derivatives of 1-(1-(4-Aminophenyl)piperidin-3-yl)ethan-1-ol, exploring their pharmacological properties. These include methods for synthesizing derivatives like trihexyphenidyl, biperiden, and raloxifene, highlighting their diverse chemical functionalities and potential applications in pharmaceutical chemistry R. Vardanyan, 2018.

Antimicrobial Activity

  • Antibacterial Properties : Some piperidine-containing pyrimidine imines and thiazolidinones, derived from the condensation of 1-(4-(4-piperidin-1-yl)phenyl)ethanone, showed significant antibacterial activity. This indicates the compound's derivatives can be potent agents against bacterial infections Ram C. Merugu, D. Ramesh, B. Sreenivasulu, 2010.

Anticancer Activity

  • Evaluation Against Cancer : Derivatives of this compound have been studied for their potential anticancer activity. The synthesis and evaluation of various derivatives, including piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione, highlighted their promising activity against cancer cells, showcasing the compound's potential in developing novel anticancer agents Sandeep Kumar, Nikhil Kumar, P. Roy, S. Sondhi, 2013.

Drug Design and Molecular Docking

NMR Studies and Conformational Analysis

  • NMR Characterization : NMR techniques have been employed to characterize the (E)-3-(4-hydroxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one derivatives, providing insights into their molecular structures and conformational dynamics. Such studies are crucial for understanding the compound's interactions at the molecular level Zheng Jin-hong, 2011.

Properties

IUPAC Name

1-[1-(4-aminophenyl)piperidin-3-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-10(16)11-3-2-8-15(9-11)13-6-4-12(14)5-7-13/h4-7,10-11,16H,2-3,8-9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWURHCKYJJOEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN(C1)C2=CC=C(C=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
1-(1-(4-Aminophenyl)piperidin-3-yl)ethan-1-ol

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